

The Role of BMS-1166-N-piperidine-COOH in PROTACs: A Technical Guide

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Compound of Interest

Compound Name: BMS-1166-N-piperidine-COOH

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide delves into the specific role of **BMS-1166-N-piperidine-COOH** as a critical component in the development of PROTACs targeting the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1).

BMS-1166 is a potent small molecule inhibitor of the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system. By blocking this interaction, BMS-1166 can restore T-cell activity against cancer cells. The derivative, BMS-1166-N-piperidine-COOH, has been strategically functionalized to serve as the "warhead" or target-binding ligand in a PROTAC, enabling the targeted degradation of PD-L1. This approach offers a potential advantage over simple inhibition by physically removing the PD-L1 protein, which could lead to a more durable therapeutic response.

Core Component: BMS-1166-N-piperidine-COOH



BMS-1166-N-piperidine-COOH is a derivative of the PD-1/PD-L1 interaction inhibitor BMS-1166. The parent compound, BMS-1166, exhibits a high binding affinity for PD-L1, with a reported IC50 of 1.4 nM.[2] The "N-piperidine-COOH" modification provides a crucial attachment point for a linker, which in turn is connected to a ligand for an E3 ubiquitin ligase. This modular design allows for the incorporation of the potent PD-L1-binding properties of BMS-1166 into a PROTAC construct.

The primary role of the **BMS-1166-N-piperidine-COOH** moiety within a PROTAC is to selectively bind to the PD-L1 protein. This binding event is the first step in the formation of a ternary complex, which also includes the PROTAC and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase ubiquitinates PD-L1, marking it for degradation by the proteasome.

Quantitative Data Summary

The following table summarizes the key quantitative data for a PROTAC incorporating a BMS-1166 derivative, referred to as PROTAC PD-1/PD-L1 degrader-1. This PROTAC was developed by conjugating a BMS-1166-based moiety to an E3 ligase ligand via a linker.

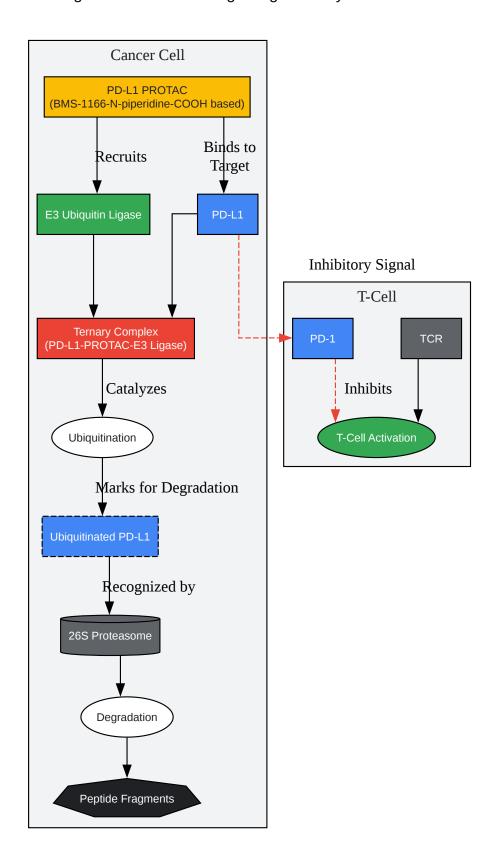
Compound/ Molecule	Target	Assay Type	Key Metric	Value	Reference
BMS-1166	PD-1/PD-L1 Interaction	HTRF Binding Assay	IC50	1.4 nM	[2]
PROTAC PD- 1/PD-L1 degrader-1 (HY-131183)	PD-1/PD-L1 Interaction	HTRF Binding Assay	IC50	39.2 nM	[3][4][5][6]

Note: At present, specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for PROTACs explicitly using **BMS-1166-N-piperidine-COOH** are not widely available in the public domain and would be a key focus of further research in this area.

Signaling Pathways and Experimental Workflows



PROTAC-Mediated Degradation of PD-L1 Signaling Pathway

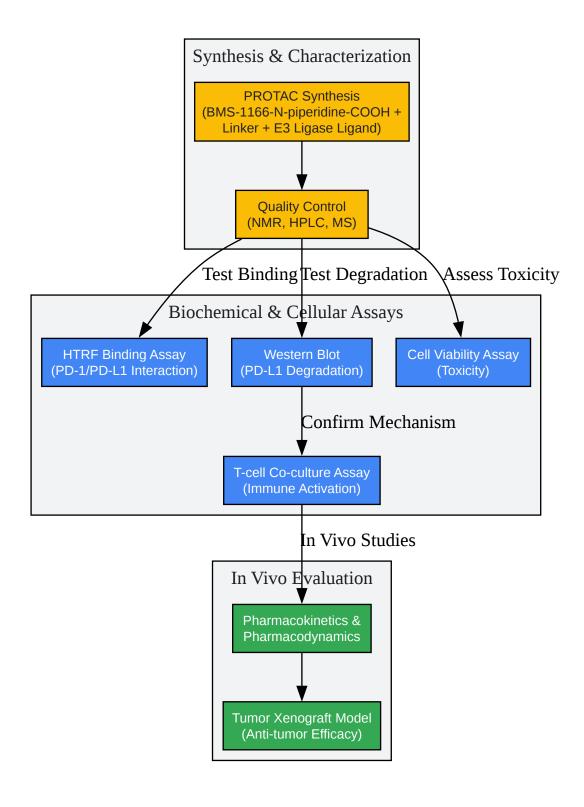


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Caption: PROTAC-mediated degradation of PD-L1 restores T-cell activation.

Experimental Workflow for Evaluating PD-L1 PROTACs



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Caption: Workflow for the preclinical evaluation of PD-L1 PROTACs.

Experimental Protocols

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol is adapted from standard methodologies for assessing the inhibition of the PD-1/PD-L1 interaction.[7][8]

- Objective: To determine the IC50 value of the PROTAC for inhibiting the binding of PD-1 to PD-L1.
- Materials:
 - Recombinant human PD-1 protein (e.g., with a His-tag)
 - Recombinant human PD-L1 protein (e.g., with a FLAG-tag)
 - Anti-His-tag antibody conjugated to a FRET donor (e.g., Europium cryptate)
 - Anti-FLAG-tag antibody conjugated to a FRET acceptor (e.g., d2)
 - Assay buffer (e.g., PBS with 0.1% BSA)
 - 384-well low-volume white plates
 - Test PROTAC and control compounds
- Procedure:
 - Prepare serial dilutions of the test PROTAC and control compounds in the assay buffer.
 - Add the diluted compounds to the wells of the 384-well plate.
 - Add the tagged PD-1 and PD-L1 proteins to the wells.
 - Add the HTRF detection reagents (donor and acceptor antibodies).



- Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the HTRF ratio (acceptor signal / donor signal) and plot the values against the compound concentration to determine the IC50.
- 2. Western Blot for PROTAC-Induced PD-L1 Degradation

This protocol provides a general framework for assessing the degradation of a target protein by a PROTAC.[9][10]

- Objective: To determine the degradation of PD-L1 in a dose- and time-dependent manner and to calculate the DC50 and Dmax.
- Materials:
 - Cancer cell line expressing PD-L1 (e.g., MDA-MB-231)
 - Cell culture medium and supplements
 - Test PROTAC and vehicle control (e.g., DMSO)
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels, electrophoresis, and transfer apparatus
 - PVDF or nitrocellulose membranes
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibody against PD-L1
 - Primary antibody against a loading control (e.g., GAPDH, β-actin)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Seed the PD-L1-expressing cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with increasing concentrations of the PROTAC or vehicle control for various time points (e.g., 4, 8, 16, 24 hours).
- After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.
- Determine the protein concentration of each lysate using the BCA assay.
- Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies (anti-PD-L1 and anti-loading control)
 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the PD-L1 signal to the loading control and calculate the percentage of degradation relative to the vehicletreated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion







BMS-1166-N-piperidine-COOH serves as a high-affinity warhead for the development of PROTACs aimed at the targeted degradation of PD-L1. This innovative approach leverages the potent inhibitory activity of the parent BMS-1166 molecule and repurposes it for protein elimination. The successful creation of such PROTACs has the potential to offer a more profound and lasting therapeutic effect in cancer immunotherapy compared to traditional small molecule inhibitors. Further research is warranted to fully elucidate the degradation kinetics and in vivo efficacy of PROTACs based on this promising scaffold.

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